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Compound of Interest

Compound Name: 2,3-Dimethoxy-1-naphthaldehyde

Cat. No.: B1610557 Get Quote

An In-depth Technical Guide to 2,3-Dimethoxy-1-naphthaldehyde: Properties, Synthesis, and

Applications

Introduction
2,3-Dimethoxy-1-naphthaldehyde is an aromatic aldehyde featuring a naphthalene core

substituted with two methoxy groups and a formyl group. This specific arrangement of

functional groups makes it a valuable and versatile intermediate in organic synthesis. Its rigid,

planar naphthalene scaffold combined with the electronic influence of the methoxy and

aldehyde substituents allows for the construction of complex molecular architectures. For

researchers in materials science and medicinal chemistry, this compound serves as a pivotal

building block for creating novel dyes, molecular sensors, and, most significantly,

pharmacologically active agents. The naphthalene moiety is a well-established pharmacophore

found in numerous FDA-approved drugs, contributing to a broad spectrum of biological

activities.[1] This guide provides a comprehensive overview of the core chemical properties,

synthetic methodologies, and key applications of 2,3-Dimethoxy-1-naphthaldehyde for

professionals in research and drug development.

Chemical Structure of 2,3-Dimethoxy-1-naphthaldehyde
Caption: Molecular structure of 2,3-dimethoxynaphthalene-1-carbaldehyde.
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Core Physicochemical and Spectroscopic
Properties
Accurate characterization of 2,3-Dimethoxy-1-naphthaldehyde is fundamental for its use in

synthesis. The following tables summarize its key physical properties and the expected

spectroscopic signatures essential for identity confirmation.

Table 1: Physicochemical Properties
Property Value Source(s)

CAS Number 56252-09-6 [2][3]

Molecular Formula C₁₃H₁₂O₃ [2][3]

Molecular Weight 216.23 g/mol [2][3]

Appearance
Light yellow to beige

solid/powder
[4]

Melting Point 81 °C [5]

IUPAC Name
2,3-dimethoxynaphthalene-1-

carbaldehyde
[2]

Solubility

Soluble in organic solvents

such as ethanol, chloroform,

and ethyl acetate.

Inferred

Spectroscopic Profile
The spectroscopic data provides a unique fingerprint for the molecule. For a senior scientist,

interpreting this data is key to verifying the successful synthesis and purity of the compound

before proceeding with further reactions.

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to

show distinct signals for the aldehyde proton, the aromatic protons on the naphthalene ring,

and the methoxy group protons. The aldehyde proton (CHO) will appear as a singlet

significantly downfield (typically δ 9.5-10.5 ppm) due to the deshielding effect of the carbonyl

group. The aromatic protons will appear in the δ 7.0-8.5 ppm range, with their specific
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chemical shifts and coupling patterns determined by their position relative to the electron-

donating methoxy groups and the electron-withdrawing aldehyde group. The two methoxy

groups (-OCH₃) will each present as a sharp singlet, likely around δ 3.9-4.1 ppm, integrating

to three protons each.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will be

characterized by a signal for the carbonyl carbon of the aldehyde at the far downfield end (δ

190-200 ppm).[6] The aromatic carbons will produce a series of signals in the δ 110-160 ppm

region. The carbons bearing the methoxy groups will be shifted downfield relative to the

unsubstituted carbons. The two methoxy carbons themselves will appear as sharp signals in

the δ 55-65 ppm range.[7]

IR (Infrared) Spectroscopy: The IR spectrum provides crucial information about the functional

groups present. A strong, sharp absorption band around 1670-1690 cm⁻¹ is characteristic of

the C=O stretch of an aromatic aldehyde.[6] The presence of the aromatic ring will be

confirmed by C=C stretching vibrations in the 1450-1600 cm⁻¹ region and C-H stretching just

above 3000 cm⁻¹. Strong C-O stretching bands for the methoxy groups are expected around

1200-1275 cm⁻¹ (asymmetric) and 1020-1075 cm⁻¹ (symmetric).

MS (Mass Spectrometry): In an electron impact (EI) mass spectrum, the molecular ion peak

(M⁺) would be observed at an m/z ratio corresponding to the molecular weight of the

compound (216.23).[8] Common fragmentation patterns may include the loss of a hydrogen

atom ([M-H]⁺), a methoxy group ([M-OCH₃]⁺), or the entire aldehyde group ([M-CHO]⁺).

Table 2: Key Spectroscopic Data Summary
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Technique Key Feature Expected Range / Value

¹H NMR Aldehyde Proton (CHO) δ 9.5 - 10.5 ppm (singlet)

Aromatic Protons (Ar-H) δ 7.0 - 8.5 ppm (multiplets)

Methoxy Protons (-OCH₃) δ 3.9 - 4.1 ppm (two singlets)

¹³C NMR Carbonyl Carbon (C=O) δ 190 - 200 ppm

Aromatic Carbons (Ar-C) δ 110 - 160 ppm

Methoxy Carbons (-OCH₃) δ 55 - 65 ppm

IR Aldehyde C=O Stretch 1670 - 1690 cm⁻¹ (strong)

Aromatic C-O Stretch 1200 - 1275 cm⁻¹ (strong)

Mass Spec Molecular Ion (M⁺) m/z ≈ 216

Synthesis and Key Reactions
The synthesis of 2,3-Dimethoxy-1-naphthaldehyde typically involves the introduction of a

formyl group onto the 2,3-dimethoxynaphthalene precursor. The Vilsmeier-Haack reaction is a

classic and highly effective method for this transformation.

Vilsmeier-Haack Formylation: A Representative
Synthetic Protocol
This reaction utilizes a Vilsmeier reagent, typically formed from phosphoryl chloride (POCl₃)

and a substituted amide like N,N-dimethylformamide (DMF), to electrophilically attack the

electron-rich naphthalene ring. The electron-donating nature of the two methoxy groups

activates the ring, directing the formylation to the C1 position.

Experimental Protocol:

Reagent Preparation: In a three-necked flask equipped with a stirrer, dropping funnel, and

nitrogen inlet, cool N,N-dimethylformamide (DMF, 3 equivalents) to 0°C in an ice bath.
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Vilsmeier Reagent Formation: Add phosphoryl chloride (POCl₃, 1.2 equivalents) dropwise to

the cooled DMF with constant stirring. The addition must be slow to control the exothermic

reaction. After the addition is complete, allow the mixture to stir at 0°C for 30 minutes to

ensure complete formation of the Vilsmeier reagent, [(CH₃)₂N=CHCl]⁺PO₂Cl₂⁻.

Substrate Addition: Dissolve 2,3-dimethoxynaphthalene (1 equivalent) in a minimal amount

of an appropriate solvent (e.g., dichloromethane or DMF) and add it dropwise to the

Vilsmeier reagent solution.

Reaction: After the addition, allow the reaction mixture to warm to room temperature and

then heat to 60-70°C for 2-4 hours. The progress of the reaction should be monitored by Thin

Layer Chromatography (TLC).

Workup: Once the reaction is complete, cool the mixture to room temperature and pour it

slowly onto crushed ice. This hydrolyzes the intermediate iminium salt to the desired

aldehyde.

Neutralization & Extraction: Neutralize the aqueous solution by adding a saturated solution of

sodium bicarbonate or sodium hydroxide until the pH is ~7. The product will often precipitate

as a solid. If not, extract the aqueous layer with an organic solvent like ethyl acetate or

dichloromethane (3x).

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium

sulfate, and concentrate under reduced pressure. The crude product can be purified by

recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica

gel to yield pure 2,3-Dimethoxy-1-naphthaldehyde.

Vilsmeier Reagent Formation Formylation Reaction Workup & Purification

1. Cool DMF to 0°C
2. Add POCl₃ dropwise

(Stir for 30 min)
Exothermic 3. Add 2,3-dimethoxynaphthalene

solution
4. Heat to 60-70°C
(Monitor by TLC)

5. Pour onto ice
(Hydrolysis)

6. Neutralize (pH 7)
& Extract

7. Dry & Purify
(Recrystallization/Chromatography)

endFinal Product
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Caption: Workflow for the synthesis via Vilsmeier-Haack reaction.

Applications in Drug Development and Medicinal
Chemistry
The true value of 2,3-Dimethoxy-1-naphthaldehyde lies in its utility as a scaffold for building

more complex, biologically active molecules. The aldehyde group is a versatile handle for a

wide range of chemical transformations.

Precursor for Schiff Bases and Heterocycles
A primary application is in the synthesis of imines (Schiff bases) through condensation

reactions with primary amines.[9][10] This reaction is often a gateway to constructing diverse

libraries of compounds for drug screening. The resulting imine can be further modified, or the

naphthaldehyde itself can participate in multi-component reactions to build complex

heterocyclic systems, which are privileged structures in medicinal chemistry.[11]

Causality in Experimental Design: The condensation with a primary amine is typically carried

out in a protic solvent like ethanol or methanol, often with a catalytic amount of acid. The

solvent facilitates proton transfer steps in the mechanism, while the acid catalyst activates

the aldehyde carbonyl for nucleophilic attack by the amine. The reaction is often driven to

completion by removing the water formed, for instance, by using a Dean-Stark apparatus.

Role as a Bioactive Scaffold
The naphthalene ring system is present in many drugs, valued for its ability to engage in π-

stacking interactions with biological targets like enzymes and receptors.[1] Derivatives of

naphthaldehydes have been investigated for a range of activities, including:

Anticancer Agents: The rigid aromatic structure can serve as a core for designing kinase

inhibitors or DNA intercalating agents.[12]

Antimicrobial Agents: Schiff bases derived from naphthaldehydes have shown promising

antibacterial and antifungal properties.

Fluorescent Probes: The conjugated π-system of the naphthalene ring makes its derivatives

inherently fluorescent. This property is exploited to design chemosensors for detecting ions
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and molecules in biological systems.[13]

Key Transformations

Resulting Compound Classes

Potential Applications

2,3-Dimethoxy-1-naphthaldehyde
(Precursor)

Condensation with R-NH₂ Multi-component Reactions Oxidation

Schiff Bases / Imines
Heterocyclic Scaffolds

(e.g., Pyrimidines, Thiazoles)
Naphthoic Acid Derivatives

Drug Discovery Leads
(Anticancer, Antimicrobial)

Fluorescent Probes Functional Materials

Click to download full resolution via product page

Caption: Role as a precursor in synthesizing functional molecules.

Safety and Handling
As with any chemical reagent, proper handling of 2,3-Dimethoxy-1-naphthaldehyde is

essential. According to the Globally Harmonized System (GHS) classifications, this compound

may cause serious eye damage.[2]

Personal Protective Equipment (PPE): Always wear safety goggles or a face shield, a lab

coat, and chemical-resistant gloves when handling the compound.

Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

Avoid contact with skin, eyes, and clothing.
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away

from strong oxidizing agents.

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion
2,3-Dimethoxy-1-naphthaldehyde is more than a simple aromatic aldehyde; it is a strategic

starting material for creating high-value, complex molecules. Its well-defined physicochemical

and spectroscopic properties make it a reliable component in multi-step syntheses. For

scientists and researchers, particularly in the field of drug development, its reactive aldehyde

handle and biologically relevant naphthalene core offer a robust platform for generating diverse

chemical libraries and pursuing novel therapeutic leads. A thorough understanding of its

synthesis, reactivity, and handling is paramount to unlocking its full potential in the laboratory.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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